molecular formula C₂₈H₃₇NO₅ B1162743 (3α)-Allopregnanolone p-Nitrobenzoate

(3α)-Allopregnanolone p-Nitrobenzoate

Cat. No.: B1162743
M. Wt: 467.6
Attention: For research use only. Not for human or veterinary use.
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Description

(3α)-Allopregnanolone p-Nitrobenzoate is a chemical derivative of the endogenous neuroactive steroid Allopregnanolone (3α,5α-THP). Allopregnanolone is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, which is the primary inhibitory neurotransmitter system in the central nervous system . By acting on this receptor, the parent compound exerts anxiolytic, anticonvulsant, and neuroprotective effects, making it a critical molecule for studying brain function and related disorders . The synthesis of Allopregnanolone from progesterone occurs in the nervous system through a two-step enzymatic process involving 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD) . The p-nitrobenzoate derivative is a valuable analytical reference standard and a synthetic intermediate for advanced research applications. It is particularly useful for scientists investigating the metabolism and biosynthesis pathways of neuroactive steroids, developing new detection methods, or exploring the structure-activity relationships of synthetic neurosteroid analogs. Research into Allopregnanolone and its derivatives has significant implications for understanding and potentially treating a range of conditions, including mood disorders, postpartum depression, and neurodegenerative diseases . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any human or veterinary therapeutic purposes.

Properties

Molecular Formula

C₂₈H₃₇NO₅

Molecular Weight

467.6

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization of 3α Allopregnanolone P Nitrobenzoate

Strategies for the Esterification of (3β)-Isoallopregnanolone to Form (3α)-Allopregnanolone p-Nitrobenzoate

The primary strategy for converting (3β)-Isoallopregnanolone, the 3β-epimer of allopregnanolone (B1667786), into this compound involves a stereospecific esterification that inverts the stereochemistry at the C-3 position. nih.gov (3β)-Isoallopregnanolone possesses a hydroxyl group in the equatorial β-position, which needs to be converted to the axial α-position. This transformation is effectively achieved through nucleophilic substitution reactions that proceed with an inversion of configuration.

A key method employed for this purpose is the Mitsunobu reaction. google.comwikipedia.org This reaction facilitates the conversion of a primary or secondary alcohol into an ester with a complete inversion of its stereocenter. wikipedia.orgorganic-chemistry.org In this context, the 3β-hydroxyl group of isoallopregnanolone is reacted with p-nitrobenzoic acid in the presence of specific reagents to yield the desired 3α-p-nitrobenzoate ester. google.com The reaction proceeds via an SN2 mechanism, where the carboxylate anion attacks the activated alcohol from the opposite face, resulting in the inversion of stereochemistry from β (equatorial) to α (axial). wikipedia.org

This stereoinversion is a critical step, as the biological activity of allopregnanolone is highly dependent on the 3α-hydroxy configuration. nih.gov The use of the p-nitrobenzoate ester serves two main purposes: it facilitates the stereochemical inversion and acts as a protecting group for the hydroxyl function during subsequent synthetic steps. biozol.de

Optimized Reaction Conditions for p-Nitrobenzoate Formation

The efficiency and yield of the p-nitrobenzoate ester formation are highly dependent on the specific reaction conditions, including the choice of reagents and the nature of the carboxylic acid used.

The Mitsunobu reaction is a powerful tool for the stereoinversion of secondary alcohols like the 3β-hydroxyl group in isoallopregnanolone. wikipedia.org The reaction typically involves four key components: the alcohol, a nucleophile (in this case, a carboxylic acid), a phosphine (B1218219) (commonly triphenylphosphine (B44618), PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The mechanism begins with the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine (B1666868) intermediate. This intermediate deprotonates the carboxylic acid to create an ion pair. The alcohol's hydroxyl group then attacks the phosphorus atom of the activated phosphine, forming an oxyphosphonium salt, which is an excellent leaving group. The final step is the SN2 displacement of this leaving group by the carboxylate anion, leading to the formation of the ester with inverted stereochemistry. wikipedia.org

A typical protocol involves dissolving the alcohol ((3β)-Isoallopregnanolone), the carboxylic acid (p-nitrobenzoic acid), and triphenylphosphine in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org The mixture is cooled, often to 0 °C, before the slow addition of the azodicarboxylate (DEAD or DIAD). wikipedia.org

Reagent/ConditionRole in Mitsunobu ReactionReference
(3β)-IsoallopregnanoloneSubstrate (Secondary Alcohol) google.com
p-Nitrobenzoic AcidNucleophile google.comresearchgate.net
Triphenylphosphine (PPh₃)Activates the hydroxyl group wikipedia.org
DIAD or DEADActivates the phosphine wikipedia.org
Tetrahydrofuran (THF)Aprotic Solvent wikipedia.org
0 °C to Room TempTypical Reaction Temperature wikipedia.org

This method has been successfully applied in the synthesis of allopregnanolone precursors, providing a reliable route to invert the C-3 stereocenter. google.com

p-Nitrobenzoic acid, with a pKa of approximately 3.4, is considered a strong carboxylic acid suitable for this reaction. google.com Its electron-withdrawing nitro group increases the acidity of the carboxyl group, making the corresponding carboxylate a competent nucleophile for the SN2 displacement. researchgate.netsemanticscholar.org Studies on sterically hindered steroids have shown that acids like p-nitrobenzoic acid are effective coupling partners in the Mitsunobu inversion process. researchgate.net

The use of strong carboxylic acids with low pKa values is also advantageous for the subsequent hydrolysis step to yield the final allopregnanolone product. Esters derived from these acids can be hydrolyzed under mild conditions, which minimizes the formation of unwanted epimeric impurities. google.com

Carboxylic AcidpKaImpact on ReactionReference
p-Nitrobenzoic Acid 3.4 Effective for inversion, provides good yields google.comresearchgate.net
Acetic Acid4.76Used in some steroid inversions, but may be less effective for hindered systems google.com
2,4-Dinitrobenzoic Acid< 3.4Highly acidic, can give very high yields but may be more expensive/reactive researchgate.net

Purification Techniques for the Intermediate this compound

Purification of the this compound intermediate is crucial to ensure the high purity of the final active pharmaceutical ingredient. Both non-chromatographic and impurity management strategies are employed.

For industrial-scale synthesis, purification methods that avoid column chromatography are highly desirable due to cost and scalability issues. google.com Effective non-chromatographic techniques for steroid esters like this compound rely on differences in solubility. google.combritannica.com

A common and effective strategy involves a two-step process:

Precipitation: After the Mitsunobu reaction is complete, a specific work-up is performed. The reaction mixture is treated with a solvent/anti-solvent system, such as a methanol/water mixture. This causes the desired ester intermediate to precipitate out of the solution, leaving many of the reaction byproducts and unreacted reagents in the filtrate. google.com

Crystallization: The crude, precipitated solid is then further purified by recrystallization from a suitable solvent. Apolar organic solvents or alcohol-based systems are often used. google.combritannica.com For instance, the crude product can be dissolved in a minimal amount of a hot solvent (like methanol) and then allowed to cool slowly, promoting the formation of pure crystals. google.comorgsyn.org

This sequence of precipitation and crystallization can effectively yield the intermediate with a purity level suitable for the next synthetic step, often exceeding 99%. google.com

Controlling impurity formation during the synthesis is as important as the purification itself. The primary impurities in the synthesis of this compound via the Mitsunobu reaction include unreacted starting materials, reaction byproducts, and products from side reactions. google.com

Key impurities and control strategies are outlined below:

ImpurityOriginControl/Removal StrategyReference
5α-pregn-2-en-20-one Elimination side reaction during the Mitsunobu process.The post-reaction precipitation work-up from an organic solvent/water mixture is effective at reducing the level of this non-polar impurity. google.com
Hydrazine Dicarboxylate Byproduct from the reduction of DEAD/DIAD.Water-soluble; removed during aqueous work-up and precipitation steps. wikipedia.org
Triphenylphosphine Oxide Byproduct from the oxidation of PPh₃.Can be removed by crystallization, though it is notoriously difficult to separate completely. Careful selection of crystallization solvent is key. wikipedia.org
Unreacted (3β)-Isoallopregnanolone Incomplete reaction.Can be separated from the ester product by exploiting polarity differences during crystallization or precipitation. google.com

By carefully controlling the reaction conditions and implementing a robust, non-chromatographic purification protocol, this compound can be prepared with high purity, ensuring the quality of the final allopregnanolone product. google.com

Molecular and Cellular Mechanisms of Action of Allopregnanolone Contextualizing Derivative Utility

Allosteric Modulation of Gamma-Aminobutyric Acid Type A (GABAA) Receptors

Allopregnanolone (B1667786) is a potent positive allosteric modulator of GABAA receptors. nih.govnih.govnih.govresearchgate.netresearchgate.net This means it binds to a site on the receptor that is distinct from the GABA binding site, enhancing the receptor's response to GABA. frontiersin.org This modulation results in an increased flow of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability. youtube.com This action contributes to the anxiolytic, sedative, and anticonvulsant properties of allopregnanolone. nih.gov

Interaction with Receptor Subunit Composition and Function (e.g., δ-subunits)

The effects of allopregnanolone can be influenced by the subunit composition of the GABAA receptor. nih.govfrontiersin.org GABAA receptors are pentameric structures assembled from a variety of subunit families (α, β, γ, δ, ε, θ, π, and ρ). While allopregnanolone can modulate a wide array of GABAA receptor subtypes, its potency can vary depending on the specific subunits present. nih.gov

The α-subunit composition also plays a role. For example, low concentrations of allopregnanolone enhance GABA responses at α1β1γ2 and α3β1γ2 receptors more effectively than at receptors containing α2-, α4-, α5-, or α6-subunits. frontiersin.org

Potentiation of Synaptic and Extrasynaptic GABAergic Currents

Allopregnanolone enhances both phasic (synaptic) and tonic (extrasynaptic) GABAergic inhibition. nih.gov Phasic inhibition is mediated by the transient activation of synaptic GABAA receptors following the release of GABA from a presynaptic terminal. Allopregnanolone prolongs the decay of inhibitory postsynaptic currents (IPSCs), thereby strengthening synaptic inhibition. nih.govfrontiersin.org

Tonic inhibition, mediated by the continuous activation of high-affinity extrasynaptic receptors by ambient GABA, is particularly sensitive to neurosteroids like allopregnanolone. nih.gov By potentiating these extrasynaptic receptors, allopregnanolone generates a shunting inhibition that effectively controls neuronal network excitability. nih.gov This potentiation of tonic inhibition is a key mechanism underlying the powerful effects of allopregnanolone on neuronal function.

Concentration-Dependent Allopregnanolone Effects on GABAA Receptor Activation

The effects of allopregnanolone on GABAA receptors are concentration-dependent. At lower, nanomolar concentrations, which are considered physiological, allopregnanolone acts as a positive allosteric modulator, enhancing the effect of GABA. nih.govnih.gov In this range, it increases the opening frequency and prolongs the mean open duration of the GABAA receptor channel. nih.gov

At higher, micromolar concentrations, allopregnanolone can directly activate the GABAA receptor's chloride channel, even in the absence of GABA. nih.govnih.govresearchgate.net This direct activation leads to a more profound and sustained inhibition of neuronal activity.

Concentration-Dependent Effects of Allopregnanolone on GABAA Receptors
Concentration RangeMechanism of ActionEffect on GABAA Receptor
Nanomolar (nM)Positive Allosteric ModulationEnhances GABA-evoked currents
Micromolar (µM)Direct GatingDirectly activates the chloride channel

Interaction with Other Neurotransmitter Systems and Receptors

While the primary target of allopregnanolone is the GABAA receptor, evidence suggests it also interacts with other neurotransmitter systems and receptors, further contributing to its complex pharmacological profile.

Dopamine D1 Receptors

Recent studies have highlighted a functional interaction between allopregnanolone and the dopaminergic system, specifically involving the dopamine D1 receptor. nih.govkansascity.edu Research indicates that allopregnanolone is necessary for the disruption of prepulse inhibition (PPI), a measure of sensorimotor gating, induced by D1 receptor agonists. nih.govkansascity.edu This suggests that allopregnanolone may enable or enhance the effects of D1 receptor activation on certain neural circuits. nih.gov Furthermore, allopregnanolone has been shown to modulate dopamine release, with effects varying by sex and hormonal status. nih.govfrontiersin.org

Pregnane X Receptor (PXR) Involvement

The pregnane X receptor (PXR), a nuclear receptor known for its role in xenobiotic detoxification, has emerged as another potential target for allopregnanolone. conicet.gov.arnih.gov Allopregnanolone can bind to and activate PXR, which in turn acts as a ligand-activated transcription factor to regulate the expression of various genes. conicet.gov.arnih.gov Some of the neuroprotective effects of allopregnanolone may be mediated through PXR activation. conicet.gov.arpnas.org For example, in a mouse model of Niemann-Pick type C disease, the neuroprotective actions of allopregnanolone were associated with the activation of PXR. pnas.org

Summary of Allopregnanolone's Molecular Targets
Receptor/SystemPrimary EffectFunctional Consequence
GABAA ReceptorsPositive Allosteric Modulation and Direct GatingEnhanced inhibitory neurotransmission
Dopamine D1 ReceptorsFunctional Interaction/ModulationModulation of sensorimotor gating and dopamine release
Pregnane X Receptor (PXR)ActivationRegulation of gene expression, potential neuroprotection

Membrane Progesterone (B1679170) Receptors (mPRs/PAQRs)

Allopregnanolone can exert its effects through non-classical, rapid, non-genomic pathways by interacting with membrane progesterone receptors (mPRs), which belong to the progestin and adipoQ receptor (PAQR) family. frontiersin.orgwikipedia.org These 7-transmembrane receptors are distinct from the nuclear progesterone receptors and are coupled to G proteins. frontiersin.orgnih.gov Upon binding, they initiate intracellular signaling cascades. frontiersin.orgwikipedia.org

Evidence suggests that low, physiologically relevant concentrations of allopregnanolone can act as an agonist at mPRs, indicating an additional receptor mechanism through which this neurosteroid can modulate neural functions. wikipedia.org The activation of mPRs by allopregnanolone has been linked to neuroprotective functions, including the attenuation of cell death and apoptosis in neuronal cells. frontiersin.org Specifically, allopregnanolone has been shown to activate second messengers and decrease starvation-induced cell death in cells transfected with mPRδ and in hippocampal neuronal cells at low nanomolar concentrations. oup.com

The mPR family includes several subtypes, such as mPRα, mPRβ, mPRγ, mPRδ, and mPRϵ. wikipedia.org The signaling pathways activated by allopregnanolone through these receptors are still being fully elucidated but represent a significant departure from its well-established role as a GABA-A receptor modulator.

Muscarinic Receptor Allosteric Modulation

Beyond its primary targets, allopregnanolone has been shown to allosterically modulate other receptor systems, including muscarinic acetylcholine receptors. nih.govresearchgate.net Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand, in this case, acetylcholine. nih.govmdpi.com This binding induces a conformational change in the receptor, which can either enhance (positive modulation) or reduce (negative modulation) the affinity and/or efficacy of the orthosteric ligand. nih.gov

While the interaction of steroids with muscarinic receptors has been reported to affect ligand binding and functional responses, the specific non-genomic effects of neurosteroids like allopregnanolone on these receptors are an area of ongoing research. nih.govresearchgate.net Steroidal compounds, in general, can interact with several sites on muscarinic receptors, leading to allosteric modulation at physiologically relevant concentrations. nih.gov

Intracellular Signaling Pathways Modulated by Allopregnanolone

Regulation of Neuronal Cytoskeleton Proteins (e.g., Tau, Glycogen Synthase Kinase 3β)

Allopregnanolone has been demonstrated to regulate the neuronal cytoskeleton. Administration of allopregnanolone to ovariectomized animals has been shown to decrease the expression of microtubule-associated protein Tau and glycogen synthase kinase 3β (GSK-3β) in the cerebellum. nih.gov GSK-3β is a key kinase involved in the phosphorylation of Tau protein. frontiersin.org Hyperphosphorylation of Tau is a pathological hallmark of several neurodegenerative diseases, leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. By reducing the expression of both Tau and GSK-3β, allopregnanolone may play a role in maintaining cytoskeletal integrity and neuronal health.

ProteinEffect of AllopregnanoloneLocationPotential Implication
Microtubule-associated protein TauDecreased expressionCerebellumModulation of neuronal cytoskeleton stability
Glycogen Synthase Kinase 3β (GSK-3β)Decreased expressionCerebellumReduction of Tau phosphorylation

Influence on Intracellular Calcium Dynamics

A significant and rapid cellular effect of allopregnanolone is the modulation of intracellular calcium ([Ca2+]i) levels. nih.govjneurosci.org Studies have shown that allopregnanolone can induce a rapid, dose-dependent, and transient increase in [Ca2+]i in various neuronal cell types, including fetal rat hypothalamic neurons and embryonic hippocampal neurons. nih.govresearchgate.net This effect occurs within seconds of application and is stereospecific, as its isomer, 3β-hydroxy-5α-pregnan-20-one, does not elicit the same response. nih.govjneurosci.org

The rise in intracellular calcium is primarily due to an influx of extracellular calcium. nih.govjneurosci.org This influx is mediated through the activation of GABA-A receptors, which in certain developmental stages or cell types, leads to membrane depolarization and subsequent opening of voltage-gated L-type calcium channels. nih.govfrontiersin.orgnih.gov The effect can be blocked by L-type calcium channel blockers like nifedipine and GABA-A receptor antagonists such as bicuculline and picrotoxin. nih.govresearchgate.net This allopregnanolone-induced calcium influx is a critical initiating event for subsequent downstream signaling pathways, including those involved in neurogenesis. researchgate.net

ParameterFindingCell TypeReference
EC50 for [Ca2+]i increase10 ± 4 nMFetal rat hypothalamic neurons nih.govjneurosci.org
EC50 for [Ca2+]i increase110 ± 15 nME18 rat hippocampal neurons researchgate.net
Mechanism of [Ca2+]i increaseInflux via L-type calcium channelsFetal rat hypothalamic and embryonic hippocampal neurons nih.govresearchgate.net
Receptor InvolvementGABA-A receptorFetal rat hypothalamic and embryonic hippocampal neurons nih.govresearchgate.net

Effects on Gene Expression Profiles (e.g., cell cycle regulatory genes)

Allopregnanolone significantly influences the expression of genes that regulate the cell cycle, which is consistent with its observed effects on neural progenitor cell proliferation. nih.govarizona.edu Microarray analysis has revealed that allopregnanolone treatment increases the expression of genes that promote mitosis while concurrently inhibiting the expression of genes that suppress cell proliferation. nih.govarizona.edu

This regulation of cell-cycle genes is a downstream consequence of the initial signaling events triggered by allopregnanolone, including the increase in intracellular calcium. nih.gov The rise in intracellular calcium activates calcium-dependent kinases, which in turn can activate transcription factors like cyclic AMP-responsive element-binding protein 1 (CREB1). frontiersin.orgmdpi.com Activated CREB1 then modulates the expression of target genes involved in promoting DNA synthesis and cell proliferation. mdpi.com In human glioblastoma cells, allopregnanolone has been shown to increase the expression of genes such as TGFβ1, EGFR, VEGF, and cyclin D1, which are involved in cell proliferation and tumor progression. researchgate.net This demonstrates that the impact of allopregnanolone on gene expression can be cell-type specific and context-dependent.

Gene CategoryEffect of AllopregnanoloneMechanismOutcome
Genes promoting mitosisIncreased expressionActivation of transcription factors (e.g., CREB1) downstream of Ca2+ signalingIncreased neural progenitor cell proliferation
Genes repressing cell proliferationInhibited expression
Genes involved in tumor progression (e.g., TGFβ1, EGFR, VEGF, cyclin D1)Increased expression (in glioblastoma cells)Not fully elucidatedPromotion of glioblastoma cell proliferation

Neurobiological and Preclinical Research Applications of Allopregnanolone Contextualizing Derivative Utility

Neurogenesis and Neuroprogenitor Cell Proliferation Studies

Allopregnanolone (B1667786) has been identified as a significant promoter of neurogenesis, the process by which new neurons are formed in the brain. This has profound implications for treating neurodegenerative diseases and brain injuries. Research in this area has utilized both in vivo animal models and in vitro cell cultures to elucidate the mechanisms of action.

The hippocampus, a brain region crucial for learning and memory, is a primary site of adult neurogenesis. Studies using animal models have consistently demonstrated that allopregnanolone can enhance the birth of new neurons in this area.

In a notable study using a triple-transgenic mouse model of Alzheimer's disease (3xTgAD), administration of allopregnanolone was found to significantly increase the proliferation of neural progenitor cells in the subgranular zone (SGZ) of the hippocampus. This effect was observed even before the onset of significant Alzheimer's pathology, suggesting a potential preventative role for the neurosteroid. The research indicated that allopregnanolone not only increased the number of new cells, as measured by bromodeoxyuridine (BrdU) incorporation, but also reversed cognitive deficits in these mice. The survival of these new neural progenitors was significantly correlated with improved memory performance.

Further research in 3xTgAD mice showed that allopregnanolone treatment increased the number of immature neurons, identified by the marker doublecortin (DCX), in both the SGZ and the subventricular zone (SVZ). These findings underscore the regenerative potential of allopregnanolone in the context of a neurodegenerative disease model.

Interactive Data Table: Effects of Allopregnanolone on Hippocampal Neurogenesis in 3xTgAD Mice

Parameter MeasuredAnimal ModelKey FindingsReference
Neural Progenitor Cell Proliferation3xTgAD MiceSignificantly increased BrdU+ cells in the subgranular zone.
Cognitive Function3xTgAD MiceReversed learning and memory deficits.
Immature Neuron Count3xTgAD MiceIncreased DCX+ cells in the subgranular and subventricular zones.
Cell Survival and Memory3xTgAD MiceSurvival of new progenitors correlated with improved memory.

In vitro studies have provided a more direct look at the cellular mechanisms underlying allopregnanolone's effects on neural stem and progenitor cells. Research has shown that allopregnanolone induces a significant, dose-dependent increase in the proliferation of both rat-derived hippocampal neuroprogenitor cells and human-derived cortical neural stem cells.

The mechanism of this proliferative effect has been linked to the modulation of the GABAA receptor, leading to an increase in intracellular calcium via voltage-gated L-type calcium channels. This influx of calcium is thought to be a critical step in initiating the cell cycle. Microarray analysis has further revealed that allopregnanolone upregulates genes that promote mitosis while inhibiting genes that suppress cell proliferation. Immunofluorescent staining confirmed that the newly generated cells were of a neuronal lineage, expressing markers such as Tuj1.

Neuroprotection and Neural Plasticity Mechanisms

Beyond promoting the birth of new neurons, allopregnanolone also exhibits significant neuroprotective properties and plays a role in neural plasticity. These actions are critical for maintaining the health and function of the nervous system.

Apoptosis, or programmed cell death, is a key process in both normal development and in neurodegenerative diseases. Allopregnanolone has been shown to exert anti-apoptotic effects in neuronal cells.

Recent studies have revealed that these effects can be mediated through membrane progesterone (B1679170) receptors (mPRs), specifically mPRδ, for which allopregnanolone has a high binding affinity. In neuronal cell lines, low concentrations of allopregnanolone can activate G protein-dependent signaling pathways through these receptors, leading to a reduction in cell death and apoptosis. This protective action is distinct from its well-known modulation of GABAA receptors. The synthetic analog of allopregnanolone, ganaxolone, has also been shown to have similar anti-apoptotic effects mediated by mPRs.

Myelin is a fatty substance that insulates nerve axons, allowing for the rapid and efficient transmission of electrical signals. The process of myelination is crucial for nervous system function, and its disruption is a hallmark of several neurological disorders.

Allopregnanolone has been shown to positively influence myelination. as-1.co.jp In Schwann cells, which produce myelin in the peripheral nervous system, allopregnanolone can regulate the expression of transcription factors like Krox-20 and myelin proteins such as peripheral myelin protein 22 (PMP22). as-1.co.jp This effect appears to be mediated by GABAA receptors, as it can be blocked by a GABAA antagonist. as-1.co.jp In a mouse model of Niemann-Pick type C disease, a condition characterized by demyelination, allopregnanolone treatment was found to enhance myelination. as-1.co.jp Furthermore, in a preclinical model of Alzheimer's disease, allopregnanolone increased the expression of CNPase, an oligodendrocyte myelin marker.

White matter, primarily composed of myelinated axons, is essential for communication between different brain regions. Its integrity is crucial for cognitive function. Allopregnanolone's role in promoting myelination suggests it may also support white matter integrity.

In the 3xTgAD mouse model, which exhibits abnormalities in myelination, allopregnanolone treatment led to an increase in Olig2-positive oligodendrocyte precursor cells in the corpus callosum, a major white matter tract. This indicates a potential for allopregnanolone to promote the regeneration of the cells responsible for myelination in the central nervous system. While direct studies on allopregnanolone and functional connectivity are emerging, its known effects on neurogenesis, neuroprotection, and myelination collectively point towards a significant role in maintaining the structural and functional integrity of neural circuits.

Interactive Data Table: Neuroprotective and Myelin-Related Effects of Allopregnanolone

Research AreaModel SystemKey FindingsReference
Anti-apoptosisNeuronal Cell LinesReduces cell death via membrane progesterone receptors (mPRs).
MyelinationSchwann Cell CulturesRegulates expression of myelin-related transcription factors and proteins. as-1.co.jp
MyelinationNiemann-Pick Type C Mouse ModelEnhanced myelination. as-1.co.jp
White Matter3xTgAD Mouse ModelIncreased oligodendrocyte precursor cells in the corpus callosum.
Myelin Marker Expression3xTgAD Mouse ModelIncreased expression of the oligodendrocyte myelin marker CNPase.

Table of Compounds

Modulation of Neuroinflammation and Immune Response

Allopregnanolone, a key endogenous neurosteroid, has demonstrated significant immunomodulatory and anti-inflammatory properties within the central nervous system. Its actions are multifaceted, involving the regulation of critical signaling pathways and the modulation of glial cell activity, which are central to the neuroinflammatory response.

Toll-Like Receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns. Their activation triggers signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines. nih.gov Research has revealed that allopregnanolone can selectively inhibit the signaling of certain TLRs.

Specifically, allopregnanolone has been shown to inhibit the activation of TLR2 and TLR7, in addition to its previously established inhibitory effects on TLR4. nih.gov This inhibition appears to be pathway-dependent, targeting the MyD88-dependent pathway while not affecting the TRIF-dependent pathway. nih.gov The mechanism of this inhibition involves preventing the binding of the MyD88 adaptor protein to TLR4 or TLR7. nih.gov This action effectively blocks the downstream activation of transcription factors like NF-κB and the subsequent production of inflammatory mediators such as TNF-α, MCP-1, and IP-10. nih.gov

Studies using RAW 264.7 macrophage cells, which are commonly used to study inflammatory responses, have demonstrated allopregnanolone's ability to suppress the production of pro-inflammatory cytokines. nih.gov This inhibitory effect on TLR signaling highlights allopregnanolone's potential as a modulator of neuroinflammatory processes, which are implicated in a variety of neurological and psychiatric conditions. nih.gov

Table 1: Allopregnanolone's Effect on TLR Signaling Pathways

TLR Target Signaling Pathway Effect of Allopregnanolone Reference
TLR2 MyD88-dependent Inhibition of agonist-mediated activation nih.gov
TLR3 TRIF-dependent No significant effect nih.gov
TLR4 MyD88-dependent Inhibition of innate and agonist-mediated activation nih.gov
TLR4 TRIF-dependent Not altered nih.gov
TLR7 MyD88-dependent Inhibition of agonist-mediated activation nih.gov

Microglia and astrocytes are the primary immune cells of the brain and play a central role in initiating and resolving neuroinflammation. nih.govresearchgate.net Under pathological conditions, these cells can become activated, releasing a host of inflammatory molecules that can contribute to neuronal damage. Allopregnanolone has been shown to suppress the activation of both microglia and astrocytes, thereby normalizing their function. nih.govresearchgate.net

In astrocytes, allopregnanolone has been observed to decrease oxidative stress, inhibit apoptosis, and reduce pro-inflammatory activation. nih.gov Mechanistically, it can activate Ca2+ signaling pathways in astrocytes, leading to increased mitochondrial biogenesis and dynamics, which are associated with reduced inflammasome activation. nih.gov Furthermore, allopregnanolone treatment in astrocytic models has been shown to activate Transforming growth factor β1 (TGFB1), a key anti-inflammatory factor in the brain. nih.gov

While the direct effects on microglia are still being extensively researched, evidence suggests that allopregnanolone's modulation of GABA-A receptors, which are expressed on microglia, may contribute to its anti-inflammatory effects. frontiersin.org By suppressing the activation of these glial cells, allopregnanolone can reduce the production of inflammatory mediators and promote a more neuroprotective environment. nih.govresearchgate.net Human microglia have been shown to synthesize allopregnanolone, and this production increases in response to oxidative stress, suggesting a protective role. mdpi.com

The translocator protein (TSPO) is an 18 kDa protein located on the outer mitochondrial membrane. tandfonline.comspandidos-publications.com It plays a critical, rate-limiting role in the synthesis of neurosteroids, including allopregnanolone, by facilitating the transport of cholesterol from the outer to the inner mitochondrial membrane. tandfonline.comspandidos-publications.comresearchgate.net In the mitochondrial matrix, cholesterol is converted to pregnenolone (B344588), the precursor for all other neurosteroids. tandfonline.com

TSPO expression is upregulated in activated microglia and astrocytes during neuroinflammation, making it a valuable biomarker for these processes. researchgate.netresearchgate.net This upregulation may be part of an endogenous protective response. frontiersin.org Ligands that bind to and activate TSPO have been shown to promote neurosteroidogenesis and exert neuroprotective and anti-inflammatory effects in various models of neurological disease. researchgate.netresearchgate.net For instance, the TSPO ligand etifoxine (B195894) has demonstrated anxiolytic effects and has been shown to ameliorate disease symptoms in animal models of multiple sclerosis by upregulating the synthesis of allopregnanolone. frontiersin.orgresearchgate.net This highlights the intricate link between TSPO, neurosteroid production, and the modulation of neuroinflammation.

Effects on Hypothalamic-Pituitary-Adrenal (HPA) Axis Function and Stress Response in Animal Models

The Hypothalamic-Pituitary-Adrenal (HPA) axis is the body's central stress response system. Allopregnanolone plays a significant role in modulating the activity of the HPA axis, generally exerting an inhibitory effect. researchgate.netnih.gov This neurosteroid can potently inhibit HPA axis activity and suppress the stress-induced elevation of adrenocorticotropic hormone (ACTH) and corticosterone. researchgate.net

Animal models have demonstrated a correlation between endogenous brain levels of allopregnanolone and both basal and stress-stimulated HPA axis activity. researchgate.net Acute stress triggers a rapid increase in allopregnanolone concentrations in both the brain and plasma. nih.govunica.it This increase is believed to be a homeostatic mechanism, as allopregnanolone then provides negative feedback on the HPA axis, helping to terminate the stress response. nih.govunica.it It achieves this by enhancing GABAergic inhibition of corticotropin-releasing hormone (CRH) neurons in the hypothalamus. nih.govnih.gov

Studies in sheep have shown that centrally administered allopregnanolone can suppress the neuroendocrine response to acute stressors, further emphasizing its protective role. unica.itbioscientifica.com Dysregulation of the HPA axis is a hallmark of several stress-related psychiatric disorders, and the modulatory effects of allopregnanolone on this system underscore its therapeutic potential in these conditions. nih.govunica.it

Investigation in Animal Models of Neurological Conditions

Allopregnanolone has been extensively investigated as a potential therapeutic agent in animal models of Alzheimer's disease (AD), with research focusing on its effects on amyloid pathology, neurogenesis, and cognitive function. nih.govalzforum.org In transgenic mouse models of AD, such as the 3xTgAD mouse, allopregnanolone has been shown to promote neurogenesis in the hippocampus, a brain region critical for learning and memory. plos.orgnih.govpnas.org

This increase in the birth of new neurons has been correlated with the restoration of learning and memory function. nih.govnih.gov Studies have demonstrated that allopregnanolone can reverse cognitive deficits in these mouse models, bringing their performance back to the level of non-transgenic mice. nih.govpnas.org

Beyond its regenerative capabilities, allopregnanolone has also been found to reduce the burden of amyloid-beta (Aβ), a key pathological hallmark of AD. nih.govplos.org Optimized, intermittent treatment regimens have been shown to significantly decrease Aβ deposition in the hippocampus, cortex, and amygdala. plos.org The mechanisms underlying this reduction may involve the increased expression of proteins involved in cholesterol homeostasis and clearance, such as the liver-X-receptor and pregnane-X-receptor. plos.org Furthermore, allopregnanolone has been observed to reduce the expression of amyloid-binding alcohol dehydrogenase (ABAD), a mitochondrial protein that contributes to Aβ-induced oxidative stress. plos.org

Table 2: Effects of Allopregnanolone in Alzheimer's Disease Animal Models

Parameter Animal Model Key Findings Reference
Neurogenesis 3xTgAD mice Significantly increased proliferation of neural progenitor cells in the subgranular zone. nih.govpnas.org
Cognitive Function 3xTgAD mice Reversed deficits in learning and memory, restoring performance to normal levels. nih.govpnas.org
Amyloid-β Pathology 3xTgAD mice Significantly reduced Aβ burden in the hippocampus, cortex, and amygdala with specific treatment regimens. plos.org
Microglia Activation 3xTgAD mice Reduced microglial activation as indicated by decreased OX42 expression. plos.org
Myelination 3xTgAD mice Increased expression of CNPase, an oligodendrocyte myelin marker. plos.org

Epilepsy Models

Allopregnanolone has demonstrated significant anticonvulsant properties in numerous preclinical epilepsy models. Its primary mechanism of action is the potentiation of GABA-A receptor-mediated inhibition, which can reduce neuronal hyperexcitability and raise seizure thresholds. nih.gov Research has documented its efficacy in models using chemical convulsants such as pentylenetetrazol, bicuculline, and pilocarpine. frontiersin.org

Studies in animal models of temporal lobe epilepsy (TLE) have revealed a complex relationship between endogenous allopregnanolone levels and seizure activity. In rats treated with kainic acid to induce epilepsy, a significant reduction in allopregnanolone was observed in the hippocampus, a key region for seizure generation. karger.com Interestingly, within the epileptic group, hippocampal allopregnanolone levels were positively correlated with seizure frequency, suggesting that seizures may trigger a partially compensatory, though insufficient, increase in its synthesis. karger.com Furthermore, blocking the synthesis of allopregnanolone using a 5α-reductase inhibitor like finasteride (B1672673) can worsen seizures in animal models and accelerate the development of epilepsy (epileptogenesis). karger.com

Clinical studies in women with epilepsy have provided further evidence for its role. In a trial investigating progesterone as an adjunctive therapy, a significant inverse correlation was found between the change in serum allopregnanolone levels and the change in seizure frequency for a specific subgroup of patients. nih.govepilepsy.com This supports the concept that allopregnanolone mediates, at least in part, the seizure-reducing effects of progesterone treatment, particularly in women with catamenial epilepsy whose seizures are exacerbated perimenstrually. nih.govepilepsy.com

Interactive Data Table: Allopregnanolone in Preclinical Epilepsy Models
Epilepsy ModelKey FindingsReference(s)
Pentylenetetrazole (PTZ)-induced seizuresAllopregnanolone demonstrates anticonvulsant activity. frontiersin.org
Bicuculline-induced seizuresAllopregnanolone shows anticonvulsant effects. frontiersin.org
Kainic acid-induced TLEHippocampal levels of allopregnanolone are reduced in epileptic rats. Seizure frequency positively correlates with allopregnanolone levels, suggesting a compensatory mechanism. karger.com
Pilocarpine-induced seizuresAllopregnanolone exhibits anticonvulsant properties. frontiersin.org
Finasteride challengeBlocking allopregnanolone synthesis worsens seizures and can accelerate epileptogenesis. karger.com

Peripheral Neuropathy Models

The neurosteroid allopregnanolone has been identified as a significant modulator of pain and neuroprotection in models of peripheral neuropathy. conicet.gov.ar Research indicates that it can prevent or reverse maladaptive changes and pain behaviors that arise from nerve injury or disease. conicet.gov.ar Its beneficial actions have been observed in various experimental conditions, including neuropathies induced by physical trauma and chemotherapy. conicet.gov.arnih.gov

In a rat model of chemotherapy-evoked neuropathic pain, allopregnanolone treatment was shown to efficiently counteract painful symptoms. nih.gov The mechanisms underlying these analgesic effects are multifactorial, involving the modulation of GABA-A receptors, glycine (B1666218) receptors, and both L- and T-type calcium channels. nih.gov

Endogenous levels of allopregnanolone are altered in response to nerve damage. Following a crush injury of the sciatic nerve in rats, levels of allopregnanolone and its precursor, 5α-dihydroprogesterone (DHP), were found to be decreased in the distal portion of the injured nerve. nih.gov Conversely, in an animal model of neuropathic pain from peripheral nerve injury, allopregnanolone levels were found to be increased in the spinal cord. nih.gov Further studies have demonstrated that modulating the key enzyme for allopregnanolone synthesis, 3α-hydroxysteroid oxido-reductase (3α-HSOR), in the spinal cord can regulate pain thresholds in neuropathic rats. nih.gov Enhancing allopregnanolone concentration in the spinal cord induced analgesia, while inhibiting its production exacerbated pain symptoms. nih.gov

Interactive Data Table: Research Findings on Allopregnanolone in Peripheral Neuropathy
Neuropathy ModelKey FindingsReference(s)
Chemotherapy-Induced NeuropathyAllopregnanolone treatment effectively counteracted neuropathic pain symptoms in rats. nih.gov
Peripheral Nerve Injury (e.g., sciatic nerve crush)Levels of allopregnanolone decrease in the distal portion of the injured nerve. nih.gov
Peripheral Nerve Injury (Pain Model)Levels of allopregnanolone increase in the spinal cord. nih.gov
Spinal Cord Enzyme ModulationEnhancing 3α-HSOR activity (increasing allopregnanolone) induced analgesia; inhibiting it worsened pain. nih.gov
Diabetic NeuropathySex-specific decreases in allopregnanolone levels were observed in the sciatic nerves of diabetic male rats, correlating with functional deficits. researchgate.net

Parkinson's Disease Models (e.g., L-DOPA Induced Dyskinesia)

Research into neurosteroid pathway imbalances in Parkinson's Disease (PD) has highlighted their potential role in the motor complications associated with long-term levodopa (B1675098) (L-DOPA) treatment, specifically L-DOPA-induced dyskinesia (LID). nih.govunica.it Studies in rat models of PD have shown that inhibitors of the enzyme 5α-reductase, which is critical for the synthesis of allopregnanolone, can dampen dyskinesias. nih.govmichaeljfox.org This finding has spurred investigation into which specific neurosteroids mediate this protective effect.

While a direct role for allopregnanolone is being explored, significant attention has been given to its precursor, pregnenolone. michaeljfox.orgresearchgate.net In a 6-hydroxydopamine (6-OHDA) rat model of PD, pregnenolone was found to dose-dependently counteract LIDs without compromising the therapeutic motor improvements from L-DOPA. unica.itresearchgate.net This antidyskinetic effect was associated with the prevention of key molecular changes in the striatum that are considered markers of dyskinesia. unica.itresearchgate.net

Specifically, pregnenolone treatment prevented the L-DOPA-induced increase in the phosphorylation of DARPP-32 and ERK1/2, two well-validated markers of dyskinesia. unica.itresearchgate.net Furthermore, the effect was paralleled by a reduction in striatal levels of brain-derived neurotrophic factor (BDNF), a factor strongly associated with the development of LIDs. unica.itresearchgate.net Liquid chromatography-mass spectrometry (LC/MS-MS) analyses confirmed that these effects were likely direct, as the administration of pregnenolone led to a significant increase in its own striatal levels without altering downstream metabolites. unica.itresearchgate.net These findings suggest that pregnenolone is a key player in the antidyskinetic properties observed with 5α-reductase inhibitors and highlight the broader neurosteroid synthesis pathway as a novel target for managing LIDs in PD. nih.govresearchgate.net

Interactive Data Table: Neurosteroid Modulation in a Rat Model of L-DOPA-Induced Dyskinesia
InterventionBehavioral OutcomeMolecular Outcome in StriatumReference(s)
PregnenoloneDose-dependently reduced L-DOPA-induced dyskinesia (LID).Prevented the increase of phospho-DARPP-32 and phospho-ERK1/2; Reduced BDNF levels. researchgate.net, unica.it
5α-reductase inhibitors (e.g., Dutasteride)Dampened dyskinesias.Prevented the increase in phospho-ERK1/2 and phospho-DARPP-32. michaeljfox.org, nih.gov, unica.it

Traumatic Brain Injury Models

Allopregnanolone has been extensively studied as a neuroprotective agent in animal models of traumatic brain injury (TBI), where it demonstrates a variety of beneficial actions relevant to TBI pathology. dtic.mil These actions include reducing apoptosis (programmed cell death), decreasing neuroinflammation, and enhancing neurogenesis (the formation of new neurons). dtic.milmdpi.com

In a rat model of bilateral medial prefrontal cortex contusions, treatment with allopregnanolone led to better performance in a spatial learning task (the Morris Water Maze) compared to vehicle-treated controls. nih.gov Histological analysis of the brain tissue from these animals revealed that allopregnanolone treatment resulted in less neuronal loss in the mediodorsal nucleus of the thalamus and the nucleus basalis magnocellularis. nih.gov The neuroprotective effects appear specific to allopregnanolone's structure and its ability to modulate GABA neurotransmission, as its isomer, epiallopregnanolone (which lacks this property), did not facilitate cognitive recovery or reduce neuronal loss. nih.gov

These preclinical findings have consistently shown that allopregnanolone is efficacious in enhancing neurobehavioral recovery and decreasing TBI-induced neuronal death across multiple studies and injury models. dtic.mil This body of evidence suggests that allopregnanolone may mediate some of the beneficial effects observed with progesterone treatment in TBI models and supports its investigation as a potential therapy to improve long-term outcomes by reducing disability and neurological deficits. dtic.milnih.gov

Interactive Data Table: Effects of Allopregnanolone in TBI Models
TBI ModelBehavioral/Cognitive OutcomeCellular/Histological OutcomeReference(s)
Medial Prefrontal Cortex Contusion (Rat)Improved performance in Morris Water Maze spatial learning task.Reduced neuronal loss in the mediodorsal thalamus and nucleus basalis magnocellularis. nih.gov
General TBI ModelsEnhances neurobehavioral recovery.Decreases TBI-induced neuronal death; Reduces apoptosis; Enhances neurogenesis. dtic.mil

Sex-Dimorphic Effects in Neurobiological Systems and Stress Response

The levels and effects of allopregnanolone exhibit significant differences between sexes, which may contribute to sex differences in stress vulnerability and the prevalence of certain psychiatric disorders. nih.govnih.gov In rodents, baseline brain and plasma allopregnanolone levels are reported to be substantially higher in females than in males. nih.gov These higher baseline levels in females may offer a degree of protection against the effects of acute stress. nih.gov

Studies on the effects of stress have revealed a complex, sex-specific interplay with the allopregnanolone system. While acute stress tends to increase allopregnanolone levels in both sexes, the magnitude of this response can differ. tandfonline.com In females, however, chronic stress conditions, such as social isolation, can lead to a marked reduction in both central and peripheral allopregnanolone synthesis. nih.gov A blunted allopregnanolone response to a subsequent acute stressor is often observed in chronically stressed females, which may be a mechanism contributing to their increased vulnerability to stress-related affective disorders. nih.gov

The developmental impact of allopregnanolone is also sex-dimorphic. In a rodent model of early life stress (early deprivation), postnatal administration of allopregnanolone had lasting effects on anxiety behavior in adulthood that differed between sexes. nih.gov For instance, in control male rats, postnatal allopregnanolone treatment reversed the typical sex difference in anxiety-like behavior on the elevated plus maze. nih.gov Furthermore, the effects of allopregnanolone on the expression of myelin proteins in Schwann cells are sex-dimorphic; treatment increases the expression of key myelin proteins in female rat cells but not in male cells. nih.gov These findings suggest that allopregnanolone plays a crucial role in mediating the development of stress-related sex differences in the brain. nih.gov

Interactive Data Table: Sex-Dimorphic Effects of Allopregnanolone
Area of StudyFindings in FemalesFindings in MalesReference(s)
Baseline Levels 2- to 16-fold higher baseline levels of allopregnanolone in brain and plasma compared to males.Lower baseline levels. nih.gov
Chronic Stress Social isolation leads to a marked reduction in allopregnanolone synthesis and a blunted response to acute stress.Social isolation also decreases allopregnanolone, but the blunted stress response is a key finding in females. nih.gov
Early Life Stress & Anxiety Postnatal allopregnanolone in control rats led to less anxiety, an effect counteracted by early deprivation stress.Postnatal allopregnanolone in control rats reversed the typical sex difference in anxiety behavior. nih.gov
Myelin Protein Expression Allopregnanolone treatment increases the expression of PMP22 and glycoprotein (B1211001) zero in Schwann cells.Allopregnanolone treatment does not alter the expression of these myelin proteins in Schwann cells. nih.gov

Analytical and Methodological Approaches for Allopregnanolone and Its Metabolites in Research

Advanced Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)

Advanced chromatographic techniques coupled with mass spectrometry are the gold standard for the specific and sensitive quantification of allopregnanolone (B1667786) and its metabolites in various biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) has been a cornerstone in neurosteroid analysis for decades. This technique offers high reproducibility and sensitivity, with established mass spectrum databases available for compound identification. For the analysis of allopregnanolone, which is a relatively high molecular weight steroid, a high temperature is typically required during the separation process. To improve volatility and ionization efficiency, derivatization of the steroid molecule is often a necessary step. GC-MS can be operated in full scan mode for untargeted profiling and discovery of new metabolites or in selected ion monitoring (SIM) mode for higher sensitivity and targeted quantification. The coupling of high-performance liquid chromatography (HPLC) with GC-MS has enabled the simultaneous measurement of subpicomolar concentrations of allopregnanolone and its precursors like pregnenolone (B344588), progesterone (B1679170), and 5α-dihydroprogesterone (5α-DHP) in brain tissue. More recent advancements have seen the use of tandem mass spectrometry (GC-MS/MS) to further enhance sensitivity and specificity by reducing background interference.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), has become increasingly popular for steroid analysis due to its specificity, versatility, and ability to measure multiple compounds in a single run. A significant advantage of LC-MS/MS is the often simpler sample preparation compared to GC-MS, with a common method being a straightforward protein precipitation followed by analysis. However, the analysis of neutral steroids like allopregnanolone by LC-MS can be challenging due to their poor ionization efficiency in common ionization sources like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). To overcome this, derivatization strategies that introduce a permanently charged group to the molecule have been developed, significantly enhancing sensitivity. For instance, the use of a quaternary aminooxy reagent has been shown to improve the detection of allopregnanolone. LC-MS/MS methods have been successfully developed and validated for the simultaneous quantification of allopregnanolone and its isomers, precursors, and other related steroids in human plasma and serum.

Interactive Data Table: Comparison of Chromatographic Techniques for Allopregnanolone Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Separation of compounds in a liquid mobile phase followed by mass-based detection.
Sample Preparation Often requires derivatization to increase volatility and thermal stability.Can often use simpler extraction methods like protein precipitation. Derivatization can be used to enhance ionization.
Sensitivity High, can reach subpicomolar concentrations.High, particularly with derivatization and tandem MS.
Specificity High, especially with MS/MS.Very high, especially with MS/MS.
Throughput Can be lower due to longer run times and sample preparation.Generally higher throughput, amenable to automation.
Common Applications Quantification in brain tissue, plasma, and other biological matrices.Quantification in plasma, serum, and other clinical samples.

Immunoanalytical Methods for Neurosteroid Quantification

Immunoanalytical methods, such as enzyme-linked immunosorbent assay (ELISA), offer a more accessible and often higher-throughput alternative to mass spectrometric methods for the quantification of allopregnanolone. These assays utilize the high specificity of antibodies to detect and quantify the target molecule.

Commercial ELISA kits are available for the measurement of allopregnanolone in a variety of sample types, including serum, plasma, saliva, urine, milk, and even hair. These kits are typically designed as competitive immunoassays, where the allopregnanolone in the sample competes with a labeled form of allopregnanolone for binding to a limited number of specific antibody sites. The amount of labeled allopregnanolone that binds is inversely proportional to the concentration of allopregnanolone in the sample.

The validation of these kits is crucial to ensure their accuracy and reliability for specific applications. For example, a commercial ELISA kit originally designed for serum and other bodily fluids has been successfully validated for measuring allopregnanolone in both human and equine hair, demonstrating good precision, sensitivity, and accuracy. While immunoassays can be highly sensitive, they may sometimes be limited by cross-reactivity with other structurally similar steroids, a limitation that is largely overcome by mass spectrometry-based methods.

Interactive Data Table: Example of a Validated Allopregnanolone ELISA Kit

ParameterFinding
Assay Type Competitive ELISA
Validated Sample Types Serum, plasma, feces, urine, tissue, human and equine hair
Intra-assay CV (Equine Hair) 6.4%
Inter-assay CV (Equine Hair) 11.0%
Intra-assay CV (Human Hair) 7.3%
Inter-assay CV (Human Hair) 11.0%
Sensitivity (Human & Equine Hair) 50.4 pg/mL

Electrophysiological Techniques (e.g., Patch-Clamp Recordings, Brain Microsac Preparations)

Electrophysiological techniques are indispensable for studying the functional effects of allopregnanolone on its primary molecular target, the γ-aminobutyric acid type A (GABAA) receptor.

Patch-clamp recording is a powerful technique that allows for the measurement of ion flow through single or multiple ion channels in the cell membrane. In the context of allopregnanolone research, whole-cell patch-clamp recordings are frequently used on acutely dissociated neurons or cultured cells to investigate how this neurosteroid modulates GABA-evoked currents. By holding the cell at a constant voltage (voltage-clamp), researchers can measure the currents that flow in response to the application of GABA in the presence and absence of allopregnanolone. These studies have demonstrated that allopregnanolone potentiates GABAA receptor currents, meaning it enhances the effect of GABA. This technique can also be used to study the effects of allopregnanolone on different aspects of GABAergic transmission, such as the decay of miniature inhibitory postsynaptic currents (mIPSCs) and the frequency of spontaneous GABA release. Automated patch-clamp systems have been developed to increase the throughput of these experiments.

While not as commonly cited in the provided search results, brain microsac preparations can also be utilized. These are preparations of sealed membrane vesicles from brain tissue that contain functional receptors. They can be used in conjunction with radiotracer flux assays to study the effects of compounds like allopregnanolone on ion channel function in a preparation that preserves some of the native receptor environment.

Molecular Biology Techniques (e.g., Real-Time RT-PCR, Western Blotting, Microarray Analysis)

Molecular biology techniques are essential for investigating the molecular underpinnings of allopregnanolone's synthesis, metabolism, and mechanism of action.

Real-Time Reverse Transcription Polymerase Chain Reaction (Real-Time RT-PCR) is used to quantify the expression of messenger RNA (mRNA) transcripts of genes encoding for the enzymes involved in allopregnanolone biosynthesis. These enzymes include 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD). By measuring the levels of these transcripts, researchers can infer changes in the synthetic capacity for allopregnanolone under different physiological or pathological conditions.

Western Blotting is a technique used to detect and quantify specific proteins in a sample. In allopregnanolone research, Western blotting can be used to measure the protein levels of the biosynthetic enzymes (5α-reductase, 3α-HSD) to complement the mRNA data from RT-PCR. It can also be used to examine the expression levels of different GABAA receptor subunits, which is important as the subunit composition of the receptor can influence its sensitivity to allopregnanolone.

Microarray Analysis allows for the simultaneous measurement of the expression levels of thousands of genes. This technique can be used to obtain a broad, unbiased view of the changes in gene expression that occur in response to allopregnanolone treatment or in conditions associated with altered allopregnanolone levels. This can help to identify novel signaling pathways and molecular targets affected by this neurosteroid.

Radioligand Binding Assays for Receptor Affinity and Efficacy Determination

Radioligand binding assays are a fundamental tool for characterizing the interaction of allopregnanolone with its receptor targets. These assays use a radiolabeled ligand (a molecule that binds to a receptor) to quantify the number of receptors (Bmax) and their affinity for the ligand (KD) in a given tissue or cell preparation.

In the context of allopregnanolone research, these assays are used to study its interaction with the GABAA receptor. For example, competition binding assays can be performed where unlabeled allopregnanolone competes with a radiolabeled ligand that binds to a specific site on the GABAA receptor, such as [3H]muscimol which binds to the GABA binding site. Such studies have shown that neurosteroids can increase the number of high-affinity binding sites for GABA.

Photolabeling, a technique often used in conjunction with radioligand binding principles, has been employed to identify the specific binding sites for allopregnanolone on the GABAA receptor. In these experiments, a photo-reactive analog of allopregnanolone is used to covalently label its binding pocket upon exposure to UV light. The labeled receptor subunits can then be identified, providing structural insights into the mechanism of allopregnanolone's modulatory effects.


Future Directions and Emerging Research Themes for Neurosteroid Derivatives

Development of Novel Allopregnanolone (B1667786) Analogues for Research Probes

The development of novel analogues of allopregnanolone is a key research theme aimed at overcoming the parent compound's challenging pharmacokinetic properties, such as low bioavailability and rapid metabolism. nih.gov Synthetic analogues are crucial for creating stable research probes to investigate the mechanisms of action and for potential therapeutic use. nih.govnih.gov

(3α)-Allopregnanolone p-Nitrobenzoate is a prime example of such a modification. It functions as a protected intermediate in the chemical synthesis of allopregnanolone, which is used in research and therapeutic contexts (where it is also known as brexanolone). nih.gov The p-nitrobenzoate group is temporarily attached to the 3α-hydroxyl position, facilitating specific chemical transformations during a synthesis sequence.

Furthermore, the creation of ester derivatives is a common strategy for chemical derivatization, a process used to enhance the analytical detection of steroids. Reagents like p-nitrobenzoyl chloride are used to modify steroids, including alcohols, to improve their properties for analysis by methods such as High-Performance Liquid Chromatography (HPLC). nih.gov This derivatization can increase retention on reversed-phase columns and significantly boost detection sensitivity in mass spectrometry. nih.gov Therefore, the formation of the p-nitrobenzoate derivative serves as a model for creating research probes that enable more sensitive and accurate quantification of allopregnanolone in biological samples.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₂₈H₃₇NO₅
Molecular Weight 467.6 g/mol

| Primary Function | Synthetic Intermediate |

This table is based on available chemical data.

Exploration of Allopregnanolone's Role in Gut-Brain Axis Signaling and Metabolomics

The microbiota-gut-brain axis is a complex communication system where metabolites produced by gut bacteria can influence brain function, and vice-versa. nih.govmdpi.com Neurosteroids like allopregnanolone are significant players in this axis; for instance, certain gut bacteria can convert host-produced corticoids into progestins, including allopregnanolone. psu.edu To understand these intricate relationships, researchers rely on metabolomics to identify and quantify the molecules involved. mdpi.comnih.gov

The accurate measurement of neurosteroids in various biological matrices is fundamental to this research. However, analyzing steroids with techniques like liquid chromatography-mass spectrometry (LC-MS/MS) is challenging due to their structural similarity and sometimes low concentrations. mdpi.comnih.gov Chemical derivatization is a widely used strategy to overcome these analytical hurdles. nih.govresearchgate.net

By reacting the hydroxyl or carbonyl groups on the steroid with a derivatizing agent, a tag is added to the molecule that enhances its ionization efficiency and chromatographic separation. researchgate.net The creation of this compound from allopregnanolone is an example of such a derivatization at the 3α-hydroxyl group. While other reagents like dansyl chloride or isonicotinoyl chloride are also used in metabolomics studies, the principle remains the same: modification of the parent steroid to enable robust and sensitive analysis. nih.govphenomenex.com This analytical rigor is essential for mapping the metabolic pathways of the gut-brain axis and clarifying allopregnanolone's role within it. nih.govnih.gov

Advanced Understanding of Allopregnanolone Stereoisomer and Metabolite Interconversion Dynamics in the Brain

Allopregnanolone is part of a complex family of stereoisomers, including its 5β-isomer (pregnanolone) and its 3β-epimer (isoallopregnanolone). nih.gov These molecules are formed by the action of specific enzymes (5α-reductase and 3α/β-hydroxysteroid oxidoreductases) and can have different biological activities. nih.govnih.gov Understanding the dynamics of their interconversion in the brain is critical for elucidating their precise physiological roles. nih.gov

A significant analytical challenge is the chromatographic separation of these closely related isomers, which often have the same mass and similar structures. mdpi.comaesnet.org High-resolution analytical methods are required to distinguish and individually quantify each stereoisomer in complex biological samples like brain tissue or cerebrospinal fluid. mdpi.comaesnet.org

Chemical derivatization plays a crucial role in achieving this separation. aesnet.org Modifying the steroid structure, for example by creating an ester like this compound, alters its chemical properties. This alteration can improve its separation from other isomers on a chromatography column, allowing for more accurate quantification by a mass spectrometer. mdpi.com Developing and applying these specific analytical techniques, which hinge on derivatization, are fundamental to advancing our knowledge of neurosteroid metabolism and isomer dynamics within the central nervous system. aesnet.org

Investigation of Long-term Effects and Adaptive Responses in Preclinical Models of Chronic Conditions

Investigating the long-term effects of allopregnanolone in preclinical models of chronic conditions, such as neurodegenerative diseases or chronic stress, is a vital area of research. nih.govnih.gov These studies often involve the sustained administration of allopregnanolone to observe adaptive responses, changes in pathology, or behavioral outcomes over extended periods. nih.govnih.gov

This compound plays a key enabling role in this research primarily as a synthetic intermediate. To conduct these long-term studies, researchers require a reliable supply of pure allopregnanolone. The synthesis of allopregnanolone (brexanolone) may involve protecting the 3α-hydroxyl group as a p-nitrobenzoate ester to allow for other chemical modifications, followed by removal of the protecting group to yield the final, pure compound. nih.gov

Furthermore, during these preclinical trials, monitoring the levels of the administered allopregnanolone and its metabolites is essential. This requires the highly sensitive and specific analytical methods discussed previously, which often depend on derivatization strategies to achieve the necessary limits of quantification from small biological samples. nih.govnih.gov Thus, the chemistry embodied by this compound is foundational to both the production of the research compound and the analytical methods used to evaluate its long-term effects in preclinical models.

Table 2: Mentioned Chemical Compounds

Compound Name Other Names/Synonyms Role/Context
This compound The subject compound; a derivative and synthetic intermediate.
Allopregnanolone 3α,5α-THP; Brexanolone Parent neurosteroid with diverse biological activities. nih.govnih.gov
Progesterone (B1679170) Precursor hormone for allopregnanolone synthesis. nih.gov
p-Nitrobenzoyl chloride 4-Nitrobenzoyl chloride Derivatizing reagent used to form the p-nitrobenzoate ester.
Pregnanolone 5β-stereoisomer of allopregnanolone.
Isoallopregnanolone 3β-stereoisomer of allopregnanolone. nih.gov
Dansyl chloride An alternative derivatizing reagent for analytical chemistry. researchgate.net

| Isonicotinoyl chloride | | An alternative derivatizing reagent for analytical chemistry. nih.gov |

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing and characterizing (3α)-Allopregnanolone p-Nitrobenzoate?

  • Answer : Synthesis typically involves esterification of allopregnanolone with p-nitrobenzoic acid derivatives. Characterization employs techniques like nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Purity is critical to avoid confounding experimental results, particularly in receptor-binding assays .

Q. How does this compound modulate GABA-A receptor activity?

  • Answer : The compound acts as a positive allosteric modulator of GABA-A receptors, enhancing chloride ion influx and neuronal inhibition. Electrophysiological studies (e.g., patch-clamp recordings) and mutagenesis experiments (e.g., α1 subunit mutations like V227W) demonstrate its binding to intersubunit sites, distinct from benzodiazepine or barbiturate sites . The p-nitrobenzoate moiety may influence solubility or metabolic stability, though specific structural-activity relationships require further study.

Advanced Research Questions

Q. What experimental models are used to assess this compound’s neurogenic and neuroprotective effects in Alzheimer’s disease (AD)?

  • Answer : Transgenic mouse models (e.g., 3xTgAD) are utilized to evaluate neurogenesis via bromodeoxyuridine (BrdU) labeling of neural progenitor cells and behavioral tests (e.g., Morris water maze). In vitro assays with human neural stem cells (hNSCs) measure proliferation through [3H]thymidine uptake and cell-cycle gene expression (e.g., cyclin D1). Results show restoration of hippocampal neurogenesis and cognitive function .

Q. How can contradictory findings in neuroprotection studies (e.g., stroke models) be reconciled?

  • Answer : Discrepancies arise from model variability (e.g., normotensive vs. hypertensive rats) and methodological rigor. For instance, studies in spontaneously hypertensive rats (SHRs) showed no neuroprotection, potentially due to unmonitored postoperative hypothermia, a confounder in earlier studies. Recommendations include adhering to STAIR guidelines for preclinical trials, such as temperature regulation and blinded outcome assessments .

Q. What analytical methods ensure accurate quantification of this compound in biological matrices?

  • Answer : Radioimmunoassay (RIA) with celite chromatography separates allopregnanolone from cross-reactive steroids (e.g., pregnanedione). Gas chromatography-mass spectrometry (GC-MS) provides higher specificity, validated through recovery rates and intra-/inter-assay precision (CV <10%). Sample preparation involves ether extraction to isolate neurosteroids from plasma or brain tissue .

Q. How do gender and hormonal status influence experimental outcomes in preclinical studies?

  • Answer : Allopregnanolone levels vary by sex (higher in luteal-phase females) and age (declining in males). Studies must control for menstrual cycle phase in female rodents or use gonadectomized models. Endocrine tests (e.g., ACTH/GnRH stimulation) reveal adrenal/ovarian contributions to circulating levels, impacting behavioral assays like forced swim tests .

Q. What mechanisms link this compound to HPA axis modulation in stress responses?

  • Answer : In pregnancy models, elevated allopregnanolone suppresses hypothalamic-pituitary-adrenal (HPA) axis activity, reducing corticosterone release. Mechanistic studies use adrenalectomy or CRF antagonists to isolate GABA-A-mediated effects. Behavioral paradigms (e.g., fear conditioning) show enhanced extinction with allopregnanolone, suggesting therapeutic potential for PTSD .

Methodological Considerations

  • Data Contradiction Analysis : Use meta-analytic tools to compare studies across models (e.g., stroke vs. trauma) and species. Confounding variables (e.g., temperature, hormonal status) should be systematically reviewed .
  • Experimental Design : Incorporate STAIR criteria for translational relevance, including dose-response curves, pharmacokinetic profiling, and replication in comorbid models (e.g., hypertension + stroke) .

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